2-(Pyrrolidin-3-yl)acetaldehyde
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Overview
Description
2-(Pyrrolidin-3-yl)acetaldehyde is an organic compound featuring a pyrrolidine ring attached to an acetaldehyde group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yl)acetaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the acetaldehyde group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-chloropropylamine with an aldehyde can yield the desired pyrrolidine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrrolidin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: 2-(Pyrrolidin-3-yl)acetic acid.
Reduction: 2-(Pyrrolidin-3-yl)ethanol.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyrrolidin-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)acetaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially modulating their activity. These interactions can affect various biological pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the acetaldehyde group.
Pyrrolidin-2-one: A lactam derivative with different reactivity.
Pyrrolidin-2,5-dione: Another lactam with distinct chemical properties.
Uniqueness: 2-(Pyrrolidin-3-yl)acetaldehyde is unique due to the presence of both the pyrrolidine ring and the reactive aldehyde groupThe compound’s ability to undergo multiple types of reactions and its role as an intermediate in complex syntheses highlight its versatility .
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylacetaldehyde |
InChI |
InChI=1S/C6H11NO/c8-4-2-6-1-3-7-5-6/h4,6-7H,1-3,5H2 |
InChI Key |
NXWTTWZLCRFKNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC=O |
Origin of Product |
United States |
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